5-Fluorobenzofuran-7-carboxylic acid molecular weight and formula
5-Fluorobenzofuran-7-carboxylic acid molecular weight and formula
Technical Whitepaper: 5-Fluorobenzofuran-7-carboxylic Acid – Physicochemical Profiling, Synthetic Workflows, and Applications in 5-HT4 Receptor Agonist Development
Executive Summary
In modern medicinal chemistry, the benzofuran scaffold serves as a privileged pharmacophore, frequently utilized in the design of selective receptor agonists and enzyme inhibitors. Specifically, 5-Fluorobenzofuran-7-carboxylic acid has emerged as a critical advanced intermediate. The strategic incorporation of a fluorine atom at the C5 position of the benzofuran ring is a classic bioisosteric maneuver designed to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic stability and pharmacokinetic (PK) profile of the downstream active pharmaceutical ingredient (API).
This whitepaper provides an in-depth technical analysis of 5-Fluorobenzofuran-7-carboxylic acid, detailing its precise physicochemical properties, the mechanistic rationale for its use in drug design, and a self-validating synthetic protocol for its preparation and analytical verification.
Physicochemical Profiling & Structural Data
Accurate molecular characterization is the foundational step in any drug development pipeline. The quantitative data for 5-Fluorobenzofuran-7-carboxylic acid is summarized in Table 1, derived from authoritative chemical databases[1][2][3].
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Scientific Rationale / Significance |
| IUPAC Name | 5-Fluoro-1-benzofuran-7-carboxylic acid | Standardized nomenclature defining the heterocyclic core and substituents. |
| CAS Registry Number | 1388021-03-1 | Unique identifier for supply chain and patent verification[2]. |
| Molecular Formula | C₉H₅FO₃ | Dictates the exact stoichiometric requirements for downstream coupling. |
| Molecular Weight | 180.13 g/mol | Bulk molecular weight used for standard molarity calculations[1]. |
| Monoisotopic Mass | 180.02228 Da | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| SMILES String | C1=COC2=C(C=C(C=C21)F)C(=O)O | Enables in silico molecular docking and predictive ADMET modeling. |
| InChIKey | WSJRATHUSPTLAI-UHFFFAOYSA-N | Ensures exact structural matching across disparate chemical databases[2]. |
| Predicted CCS ([M-H]⁻) | 133.7 Ų | Collision Cross Section value aids in ion mobility-mass spectrometry (IM-MS)[3]. |
Mechanistic Role in Drug Design: The 5-HT4 Agonist Paradigm
5-Fluorobenzofuran-7-carboxylic acid is predominantly utilized as a precursor for synthesizing highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonists, such as next-generation prucalopride analogs[4]. The structural logic is twofold:
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The Carboxylic Acid Anchor: The C7-carboxylic acid serves as the primary synthetic handle. It undergoes amide coupling (typically via EDCI/HOBt activation) with complex piperidine or tropane derivatives. This resulting amide bond is critical for hydrogen-bonding interactions within the binding pocket of the 5-HT4 receptor.
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C5-Fluorine Bioisosterism: Unsubstituted benzofurans are highly susceptible to oxidative metabolism at the electron-rich C5 position. By substituting a hydrogen atom (Van der Waals radius ~1.20 Å) with a fluorine atom (radius ~1.47 Å), chemists achieve a minimal steric penalty while dramatically increasing the oxidation potential of the ring. The highly electronegative C-F bond resists CYP450 insertion, effectively extending the biological half-life of the drug.
Caption: Logical framework integrating the fluorinated intermediate into 5-HT4 agonist drug development.
De Novo Synthesis Protocol
The synthesis of benzofuran-7-carboxylic acid derivatives often relies on transition-metal catalyzed cross-coupling followed by cyclization[5]. The following protocol details the synthesis of 5-fluorobenzofuran-7-carboxylic acid from a substituted salicylic acid precursor, engineered for high yield and self-validation at each step[4].
Phase 1: Regioselective Halogenation
Causality: To build the furan ring, an alkyne must be inserted ortho to the phenolic hydroxyl group. We first install an iodine atom to serve as the leaving group for the subsequent Sonogashira coupling.
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Dissolve the starting material (e.g., ethyl 5-fluoro-2-hydroxybenzoate) in 1,2-dichloroethane (DCE).
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Add N-iodosuccinimide (NIS) (1.1 equivalents) under continuous stirring.
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Heat the reaction to 80°C. Validation: Monitor via TLC (Hexane:EtOAc 4:1) until the starting material is completely consumed (typically 4 hours).
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Cool to room temperature, wash with aqueous sodium thiosulfate to quench unreacted iodine, and remove the solvent under reduced pressure.
Phase 2: Sonogashira Coupling with Trialkylsilylacetylene
Causality: Triethylsilylacetylene is chosen over terminal alkynes because the bulky silyl group prevents unwanted homocoupling (Glaser coupling) and directs the regioselectivity of the subsequent ring closure.
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Dissolve the iodinated intermediate in anhydrous triethylamine and tetrahydrofuran (THF).
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Degas the solution with N₂ for 15 minutes to prevent catalyst poisoning.
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Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylsilylacetylene (1.2 equivalents).
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Stir at 60°C for 6 hours. Validation: LC-MS should indicate the mass shift corresponding to the displacement of Iodine by the silylalkyne.
Phase 3: Base-Mediated Cyclization and Hydrolysis
Causality: A strong aqueous base performs two functions simultaneously: it removes the silyl protecting group to allow intramolecular cyclization into the benzofuran core, and it hydrolyzes the ethyl ester into the target carboxylic acid[4].
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Suspend the coupled intermediate in a 1:1 mixture of 1,4-dioxane and water.
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Add Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (10 equivalents).
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Heat to 70°C for 8 hours. The bulky silyl group will cleave, and the phenoxide ion will attack the alkyne, forming the furan ring.
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Cool the mixture to room temperature and extract with methyl tert-butyl ether (MTBE) to remove organic impurities. The target molecule remains in the aqueous layer as a highly soluble carboxylate salt.
Phase 4: Acidification and Precipitation (Self-Purification)
Causality: The pKa of 5-fluorobenzofuran-7-carboxylic acid is approximately 3.5. By strictly controlling the pH drop, the compound transitions from a soluble salt to an insoluble neutral acid, driving crystallization and leaving water-soluble impurities behind.
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Slowly add 5N Hydrochloric acid (HCl) to the aqueous phase under vigorous stirring until the pH reaches exactly 3.0–4.0[4].
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A dense white precipitate will form immediately.
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Filter the solid, wash with cold water, and dry under vacuum at 45°C to yield the pure 5-Fluorobenzofuran-7-carboxylic acid.
Caption: Synthetic workflow for 5-fluorobenzofuran-7-carboxylic acid via alkyne coupling and cyclization.
Analytical Validation Workflows
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:
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LC-MS (ESI-): The sample must exhibit a dominant peak at m/z 179.01[M-H]⁻, confirming the monoisotopic mass of the deprotonated acid[3].
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¹H NMR (400 MHz, DMSO-d6): The spectrum must show the characteristic furan protons. Look for a doublet at ~δ 7.1 ppm (furan C3-H) and a doublet at ~δ 8.1 ppm (furan C2-H). The aromatic protons on the benzene ring will show distinct coupling with the C5-fluorine atom (²J_HF and ³J_HF coupling constants), and a broad singlet >12.0 ppm will confirm the presence of the carboxylic acid proton[4].
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¹⁹F NMR: A single distinct peak in the fluorine spectrum confirms the successful retention of the C5-fluoro substituent without defluorination during the harsh basic cyclization step.
References
-
PubChemLite (Université du Luxembourg). "1388021-03-1 (C9H5FO3) - Structural Information and Predicted CCS." uni.lu. Available at:[Link]
- Google Patents. "CN110818661B - Preparation method of key intermediate 4-amino-5-halogenobenzofuran-7-carboxylic acid of 5-HT4 receptor agonist." patents.google.com.
-
ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." pubs.acs.org. Available at: [Link]
Sources
- 1. 1388021-03-1|5-Fluorobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-Fluorobenzofuran-7-carboxylic acid | 1388021-03-1 [sigmaaldrich.com]
- 3. PubChemLite - 1388021-03-1 (C9H5FO3) [pubchemlite.lcsb.uni.lu]
- 4. CN110818661B - Preparation method of key intermediate 4-amino-5-halogenobenzofuran-7-carboxylic acid of 5-HT4 receptor agonist - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
